N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE
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Overview
Description
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is a heterocyclic compound that features a unique structure combining a brominated imidazo[1,2-a]pyridine core with a pyridyl group and a tert-butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a one-pot tandem cyclization/bromination reaction.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where the brominated imidazo[1,2-a]pyridine intermediate reacts with a pyridyl derivative under basic conditions.
Attachment of the Tert-Butylamine Moiety: This step involves the reaction of the intermediate with tert-butylamine, typically under mild conditions to avoid decomposition of the sensitive imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TBHP, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups
Reduced Derivatives: Products with the bromine atom replaced by hydrogen
Substituted Derivatives: Products with the bromine atom replaced by various nucleophiles
Scientific Research Applications
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazo[1,2-a]pyridine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The pyridyl group may enhance binding affinity through additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridyl group and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have the same core structure but may lack the bromine atom or the tert-butylamine moiety.
Uniqueness
N-[6-BROMO-2-(4-PYRIDYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-N-(TERT-BUTYL)AMINE is unique due to the combination of the brominated imidazo[1,2-a]pyridine core, the pyridyl group, and the tert-butylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-N-tert-butyl-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c1-16(2,3)20-15-14(11-6-8-18-9-7-11)19-13-5-4-12(17)10-21(13)15/h4-10,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDXJAKYCEFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=C(C=C2)Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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